1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one
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Overview
Description
1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one typically involves the reaction of 3-cyanopyridine with a suitable amine under catalytic hydrogenation conditions. The process often employs a catalyst such as Raney nickel to facilitate the reduction of the nitrile group to an amine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the pyrrolidinone and pyridine rings while achieving efficient conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the pyridine ring or the pyrrolidinone moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and pyridines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidinone ring provides a scaffold that enhances binding affinity and specificity, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone core but lacks the aminomethyl-pyridine moiety.
Pyrrolidine-2,5-diones: Contains an additional carbonyl group, altering its reactivity and biological activity.
Prolinol: A hydroxylated derivative of pyrrolidine, differing in its functional groups and applications.
Uniqueness: 1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one is unique due to its combination of the pyrrolidinone and aminomethyl-pyridine structures, providing a versatile scaffold for drug design and synthesis. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various research fields.
Properties
IUPAC Name |
1-[5-(aminomethyl)pyridin-3-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-5-8-4-9(7-12-6-8)13-3-1-2-10(13)14/h4,6-7H,1-3,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOMBEJNNXEDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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